Cas no 2274092-92-9 (2-Acetamido-2-(trifluoromethyl)butanoic acid)

2-Acetamido-2-(trifluoromethyl)butanoic acid is a fluorinated organic compound featuring both acetamido and trifluoromethyl functional groups. Its unique structure makes it valuable as a chiral building block in pharmaceutical synthesis, particularly for introducing trifluoromethylated motifs, which enhance metabolic stability and bioavailability in drug candidates. The presence of the acetamido group allows for further derivatization, enabling its use in peptide mimetics and enzyme inhibitor design. The trifluoromethyl moiety contributes to increased lipophilicity and electron-withdrawing effects, influencing binding interactions. This compound is typically employed in medicinal chemistry research for the development of bioactive molecules with improved pharmacokinetic properties. Its high purity and well-defined stereochemistry make it suitable for precise synthetic applications.
2-Acetamido-2-(trifluoromethyl)butanoic acid structure
2274092-92-9 structure
Product Name:2-Acetamido-2-(trifluoromethyl)butanoic acid
CAS No:2274092-92-9
MF:C7H10F3NO3
MW:213.154412746429
CID:6316597
PubChem ID:165937463
Update Time:2025-10-31

2-Acetamido-2-(trifluoromethyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-5612727
    • 2-acetamido-2-(trifluoromethyl)butanoic acid
    • 2274092-92-9
    • 2-Acetamido-2-(trifluoromethyl)butanoic acid
    • Inchi: 1S/C7H10F3NO3/c1-3-6(5(13)14,7(8,9)10)11-4(2)12/h3H2,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: WOZACPCPMQODRS-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)O)(CC)NC(C)=O)(F)F

Computed Properties

  • Exact Mass: 213.06127767g/mol
  • Monoisotopic Mass: 213.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 2-Acetamido-2-(trifluoromethyl)butanoic acid

Research Brief on 2-Acetamido-2-(trifluoromethyl)butanoic acid (CAS: 2274092-92-9)

2-Acetamido-2-(trifluoromethyl)butanoic acid (CAS: 2274092-92-9) is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its trifluoromethyl group and acetamido functionality, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Acetamido-2-(trifluoromethyl)butanoic acid as a key intermediate in the synthesis of selective inhibitors for serine hydrolases. The trifluoromethyl group was found to enhance the metabolic stability of the resulting compounds, while the acetamido moiety contributed to their binding affinity. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against target enzymes, with promising selectivity profiles.

Another notable application of 2-Acetamido-2-(trifluoromethyl)butanoic acid was reported in a recent Nature Communications article, where it was incorporated into peptide-based therapeutics. The researchers utilized the compound to introduce conformational constraints and improve the proteolytic stability of peptide drugs. The resulting analogs showed enhanced pharmacokinetic properties and retained their biological activity in vivo, suggesting potential for treating chronic inflammatory diseases.

From a synthetic chemistry perspective, advances in the preparation of 2-Acetamido-2-(trifluoromethyl)butanoic acid have been achieved through asymmetric catalysis. A 2022 Organic Letters publication described a novel catalytic system for the enantioselective synthesis of this compound, achieving high yields and excellent enantiomeric excess. This methodological breakthrough facilitates access to optically pure material, which is critical for structure-activity relationship studies.

The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies of protein complexes containing 2-Acetamido-2-(trifluoromethyl)butanoic acid derivatives have revealed unique binding modes, where the trifluoromethyl group participates in favorable hydrophobic interactions with protein pockets. These structural insights are guiding the rational design of next-generation therapeutics.

Looking forward, 2-Acetamido-2-(trifluoromethyl)butanoic acid continues to be a valuable scaffold in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and its use in the development of covalent inhibitors. The compound's unique physicochemical properties, combined with recent synthetic advances, position it as a promising candidate for addressing challenging therapeutic targets.

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